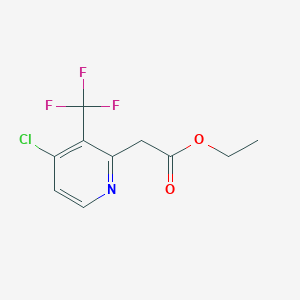
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group (-CF₃) and the pyridine ring in its structure contributes to its distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. Additionally, direct introduction of the trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper can be employed .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity. The use of catalysts and specific reagents is also common to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and materials, such as coatings and polymers, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in various binding interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ethyl 4-chloro-3-(trifluoromethyl)pyridine-2-acetate include:
- **4-[4-Chloro-3-(trifluoromethyl)phenyl]-4
4-(Trifluoromethyl)pyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines and as a catalytic ligand.
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
ethyl 2-[4-chloro-3-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-7-9(10(12,13)14)6(11)3-4-15-7/h3-4H,2,5H2,1H3 |
Clave InChI |
MLIVQBRXFBPSBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC=CC(=C1C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)

![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)

